N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide typically involves the reaction of 5-ethyl-4-phenyl-1,3-thiazole-2-amine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various substituents.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide
- N-(5-ethyl-4-methyl-1,3-thiazol-2-yl)butanamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-8-13(18)16-15-17-14(12(4-2)19-15)11-9-6-5-7-10-11/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTJRVAGUVPROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)CC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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